4,5,6-Tribromo-2-chloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Tribromo-2-chloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-chlorobenzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4, 5, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Tribromo-2-chloro-1H-benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit enhanced or altered biological activities.
Scientific Research Applications
4,5,6-Tribromo-2-chloro-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6-Tribromo-2-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to biological targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Chlorobenzimidazole: Lacks the bromine atoms, resulting in different reactivity and biological properties.
4,5,6-Tribromo-1H-benzimidazole: Lacks the chlorine atom, which may affect its binding affinity and selectivity.
4,5-Dibromo-2-chloro-1H-benzimidazole: Contains fewer bromine atoms, leading to different chemical and biological activities.
Uniqueness: 4,5,6-Tribromo-2-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
142356-68-1 |
---|---|
Molecular Formula |
C7H2Br3ClN2 |
Molecular Weight |
389.27 g/mol |
IUPAC Name |
4,5,6-tribromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7H2Br3ClN2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13) |
InChI Key |
KMECYBIBOBAOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.